molecular formula C9H12BrNO B2362451 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one CAS No. 2224398-11-0

1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one

Katalognummer B2362451
CAS-Nummer: 2224398-11-0
Molekulargewicht: 230.105
InChI-Schlüssel: IQLVWWPWGSFCOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one, also known as BRD7880, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyridine derivatives and has a molecular weight of 263.1 g/mol.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of several enzymes, including histone deacetylases and lysine demethylases. These enzymes are involved in the regulation of gene expression and have been implicated in the development of cancer, neurological disorders, and inflammatory diseases.
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to exhibit anti-tumor activity in preclinical studies. It has been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.

Wirkmechanismus

1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one exerts its biological effects by inhibiting the activity of enzymes involved in epigenetic regulation. Specifically, it inhibits the activity of histone deacetylases and lysine demethylases, which are involved in the modification of histones and other proteins that regulate gene expression. By inhibiting these enzymes, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one can alter the expression of genes that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to exhibit potent anti-tumor activity in preclinical studies. It induces apoptosis and inhibits cell proliferation in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in preclinical studies, and its mechanism of action is well understood. However, there are also limitations to its use. 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has not yet been tested in clinical trials, and its safety and efficacy in humans are not known. In addition, the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one have not been established.

Zukünftige Richtungen

There are several future directions for research on 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one. One potential application is in the treatment of cancer. Further preclinical studies are needed to determine the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in combination with chemotherapy and radiation therapy. In addition, clinical trials are needed to evaluate the safety and efficacy of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in humans.
Another potential application of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is in the treatment of neurological disorders. Histone deacetylases and lysine demethylases have been implicated in the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one as a therapeutic agent for these disorders.
Conclusion
In conclusion, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits the activity of enzymes involved in epigenetic regulation and has been shown to exhibit potent anti-tumor activity in preclinical studies. Further research is needed to determine the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in combination with chemotherapy and radiation therapy, as well as its potential as a therapeutic agent for neurological disorders.

Synthesemethoden

The synthesis of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with bromine and propargylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification through column chromatography or recrystallization. The synthesis of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is a multi-step process that requires expertise in organic chemistry.

Eigenschaften

IUPAC Name

1-(5-bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-9(12)11-5-4-7(2)8(10)6-11/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLVWWPWGSFCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.